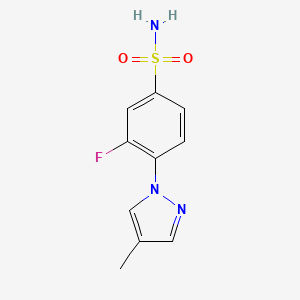

3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

3-fluoro-4-(4-methylpyrazol-1-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3O2S/c1-7-5-13-14(6-7)10-3-2-8(4-9(10)11)17(12,15)16/h2-6H,1H3,(H2,12,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRPEEINIFFWPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=C(C=C(C=C2)S(=O)(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.

Introduction of the fluorine atom: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide.

Sulfonamide formation: This step involves the reaction of the fluorinated pyrazole derivative with sulfonyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Substitution reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and reduction reactions: The pyrazole ring and sulfonamide group can participate in redox reactions.

Coupling reactions: The compound can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions.

Common Reagents and Conditions

Substitution reactions: Nucleophiles like amines or thiols in the presence of a base.

Oxidation reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling reactions: Catalysts like palladium or copper in the presence of ligands.

Major Products Formed

Substitution reactions: Derivatives with different substituents replacing the fluorine atom.

Oxidation reactions: Oxidized forms of the pyrazole ring or sulfonamide group.

Reduction reactions: Reduced forms of the pyrazole ring or sulfonamide group.

Coupling reactions: Complex molecules with extended carbon or heteroatom chains.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research in drug development. Key areas of application include:

Antimicrobial Activity

Research indicates that 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibiotic agent.

Case Study:

A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating substantial antibacterial activity.

Anticancer Properties

The compound has also shown promise in anticancer research. It has been evaluated for its ability to inhibit the proliferation of cancer cell lines, including breast and lung cancer cells.

Case Study:

In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM.

Research Findings

Recent research has focused on elucidating the structure-activity relationship (SAR) of this compound and its derivatives. Modifications in substituents have been shown to significantly impact potency, highlighting the importance of specific structural features for enhancing biological activity.

While the compound shows promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that related pyrazole derivatives exhibit favorable safety profiles with LD50 values exceeding 2000 mg/kg in animal models, suggesting low acute toxicity.

Mechanism of Action

The mechanism of action of 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonamide group can form strong interactions with enzymes or receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related benzenesulfonamides with variations in substituents and heterocyclic systems. Key differences and similarities are summarized below:

Key Observations:

Pyrazole vs. Pyrazoline Rings : Pyrazoline-containing analogs (e.g., ) exhibit carbonic anhydrase inhibition, whereas pyrazole derivatives (e.g., target compound) may prioritize different targets due to reduced ring strain and altered electronic profiles .

Fluorine vs.

Linker Effects : Compounds with ethenyl or conjugated systems () show COX-2 inhibition, suggesting extended conjugation improves binding to larger active sites .

Sulfonamide Variations: Substituents like propane-sulfonamido () or chloroanilino () alter steric and electronic properties, impacting potency and selectivity.

Biological Activity

3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes a fluorine atom and a pyrazole moiety that contribute to its reactivity and biological interactions.

The molecular formula of 3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide is C10H10FN2O2S, with a molar mass of approximately 274.7 g/mol. The presence of the sulfonamide functional group (-SO2NH2) is significant for its biological activity, particularly in enzyme inhibition and modulation of biochemical pathways.

3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide acts primarily through the inhibition of specific enzymes, such as carbonic anhydrases (CAs). These enzymes play crucial roles in various physiological processes, including acid-base balance and fluid secretion. The compound's interaction with CAs can lead to significant alterations in cellular functions and signaling pathways.

Enzyme Inhibition

Research has demonstrated that derivatives of this compound exhibit potent inhibitory effects on human carbonic anhydrase II (hCAII) and IX (hCAIX). For instance, studies have shown that certain modifications to the pyrazole ring can enhance inhibitory potency. The compound's IC50 values against these enzymes indicate its effectiveness as a potential therapeutic agent.

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| 3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide | hCAII | 0.24 ± 0.08 |

| 3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide | hCAIX | 0.75 ± 0.13 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Its structural characteristics allow it to interact with bacterial enzymes, potentially leading to bactericidal effects. Comparative studies suggest that certain derivatives may exhibit enhanced activity against specific bacterial strains.

Study on Carbonic Anhydrase Inhibition

A study published in RSC Advances focused on the synthesis and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrases. The results indicated that modifications at the phenyl ring significantly influenced the inhibitory activity. For example, compounds with electron-donating groups showed enhanced inhibition compared to those with electron-withdrawing groups .

Antiinflammatory Properties

Another research article highlighted the anti-inflammatory potential of related pyrazole compounds, showing that some derivatives exhibited significant activity comparable to standard anti-inflammatory drugs like diclofenac sodium. The study reported IC50 values indicating promising therapeutic applications in managing inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of arylpyrazole sulfonamides typically involves coupling a sulfonyl chloride intermediate with a substituted pyrazole. For example, similar compounds (e.g., COX-2 inhibitors like celecoxib) are synthesized via nucleophilic substitution between 4-sulfonyl chloride derivatives and pyrazole precursors under reflux in polar aprotic solvents (e.g., DMF or THF) . Key factors affecting yield include:

- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may degrade thermally sensitive substituents.

- Catalysts : Use of K₂CO₃ or Et₃N as bases enhances deprotonation of the pyrazole nitrogen.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the product from unreacted intermediates .

Table 1: Example Yields for Analogous Compounds

| Substituent on Pyrazole | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| 4-Methyl | 12 | 65 | |

| 4-Chlorophenyl | 18 | 58 |

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. The fluorine atom at the 3-position and pyrazole protons exhibit distinct splitting patterns (e.g., ¹H NMR: δ 8.2–8.5 ppm for pyrazole protons) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 300.08).

- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths and angles, particularly the sulfonamide S–N bond (~1.63 Å) and pyrazole ring planarity .

- HPLC : Reverse-phase C18 columns (ACN/H₂O mobile phase) assess purity (>95% required for pharmacological studies) .

Q. What safety precautions are recommended for handling this sulfonamide?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and eye protection to avoid dermal/ocular exposure.

- Ventilation : Conduct reactions in a fume hood due to potential release of sulfonic acid derivatives.

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the sulfonamide group .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond angles for the pyrazole-sulfonamide moiety?

Methodological Answer: Discrepancies in bond angles (e.g., C–N–C in pyrazole rings) often arise from differences in refinement software or data resolution. To address this:

Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

Refinement : Apply SHELXL’s restraints for anisotropic displacement parameters and hydrogen bonding. For example, the torsion angle between the sulfonamide and pyrazole in analogous structures ranges from 5–15° .

Validation : Cross-check with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to validate geometric parameters .

Table 2: Crystallographic Data for a Structural Analog

| Parameter | Value |

|---|---|

| Space group | P1 |

| a, b, c (Å) | 7.21, 9.85, 12.37 |

| β (°) | 105.4 |

| R factor | 0.041 |

| C–S–O bond angle (°) | 106.2 |

Q. What strategies optimize the compound’s selectivity for target proteins (e.g., COX-2) in structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Modulation : Introduce electron-withdrawing groups (e.g., –CF₃) on the pyrazole to enhance hydrophobic interactions with the COX-2 active site .

- Docking Studies : Use AutoDock Vina to predict binding poses. The 4-methyl group on the pyrazole may occupy a hydrophobic pocket, reducing off-target binding .

- In Vitro Assays : Compare IC₅₀ values against COX-1/COX-2 in human whole blood assays. Celecoxib analogs show >100-fold selectivity for COX-2 when the sulfonamide is para-substituted .

Q. How do solvent polarity and pH impact the compound’s stability in pharmacological assays?

Methodological Answer:

- pH Stability : The sulfonamide group hydrolyzes under acidic conditions (pH < 4). Use phosphate-buffered saline (pH 7.4) for in vitro studies .

- Solvent Effects : Aqueous solubility is low (log P ~3.5 ). Use DMSO stock solutions (<0.1% v/v) to avoid cellular toxicity.

- Degradation Pathways : Monitor via LC-MS; primary degradation products include sulfonic acid and fluorobenzene derivatives .

Q. What computational methods predict metabolic pathways and potential toxicity?

Methodological Answer:

- Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify cytochrome P450 (CYP3A4) oxidation sites, particularly on the methylpyrazole group.

- Toxicity Screening : Apply Derek Nexus to assess mutagenicity risks. The fluorine atom may reduce hepatic toxicity compared to chloro analogs .

- In Silico Profiling : SwissADME estimates bioavailability (%F = 65–70) and blood-brain barrier penetration (low, due to sulfonamide polarity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.